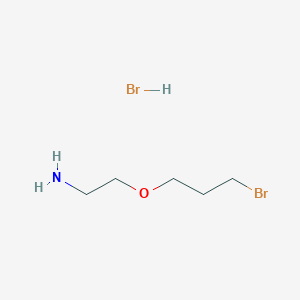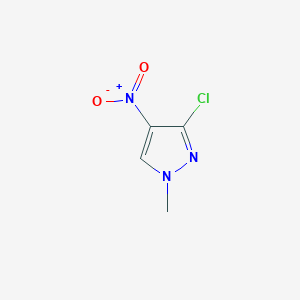
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide, also known as DIAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DIAC belongs to the class of azetidine-based compounds, which have shown promising results in inhibiting cancer cell growth.
Mécanisme D'action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves the inhibition of the protein Hsp90, which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is its selectivity towards cancer cells, which minimizes the potential for off-target effects. However, its low solubility in water may limit its use in certain experimental settings.
Orientations Futures
Future research on 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide could focus on optimizing its synthesis and improving its solubility in water. Additionally, further studies could investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. The development of this compound analogs could also lead to the discovery of more potent and selective cancer therapeutics.
Méthodes De Synthèse
The synthesis of 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves a multi-step process that starts with the reaction of 1H-indazole-6-carboxylic acid with thionyl chloride to form the acid chloride. This is then reacted with 3,4-difluorobenzoyl chloride to form the corresponding acid chloride, which is further reacted with azetidine-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-14-4-2-10(5-15(14)20)18(26)24-8-12(9-24)17(25)22-13-3-1-11-7-21-23-16(11)6-13/h1-7,12H,8-9H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGANYMFDONHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-2-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2787651.png)
![Decahydropyrimido[1,2-a]azepin-4-one](/img/structure/B2787652.png)


![3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2787655.png)
![(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B2787658.png)


![2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one](/img/structure/B2787663.png)

![2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile](/img/structure/B2787668.png)

![N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2787671.png)
